Sparteine Sulfate

Cardiac Electrophysiology Sodium Channel Blocker Antiarrhythmic

Cardiac electrophysiology researchers often face confounding negative inotropic effects when using Class 1a agents. Sparteine Sulfate offers a favorable sodium channel block-to-negative inotropy ratio (0.23) vs. quinidine, enabling cleaner ion channel studies. • Sodium channel blockade EC50 = 110 μM with reduced contractility interference • Defined anti-aconitine ED50 with quantifiable 18% cardiac output reduction for in vivo reference • HDAC6 inhibition & divalent cation (Ca²⁺/Mg²⁺) chelation expand utility beyond cardiac applications Ideal reference compound for isolated myocyte/papillary muscle studies and anti-mycobacterial drug discovery.

Molecular Formula C15H38N2O9S
Molecular Weight 422.5 g/mol
CAS No. 6160-12-9
Cat. No. B1663541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSparteine Sulfate
CAS6160-12-9
Synonymsalpha Isosparteine
alpha-Isosparteine
Anhydrous, Sparteine Sulfate
beta Isosparteine
beta-Isosparteine
D-sparteine
Depasan Retard
Genisteine Alkaloid
L-Sparteine
Pachycarpine
Pachycarpine Sulfate (1:1), Pentahydrate, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine
Sparteine Hydrochloride, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Hydrochloride, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Hydroiodide, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Monohydrochloride, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Monohydroiodide, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Sulfate
Sparteine Sulfate (1:1), (7S-(7alpha,7aalpha,14alpha,14aalpha))-Isomer
Sparteine Sulfate (1:1), (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Sulfate Anhydrous
Sparteine, (+)-Isomer
Sparteine, (-)-Isomer
Sparteine, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine, (7R-(7alpha,7abeta,14alpha,14abeta))-Isomer
Sparteine, (7S-(7alpha,7aalpha,14alpha,14aalpha))-Isomer
Sparteine, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine, (7S-(7alpha,7abeta,14alpha,14abeta))-Isomer
Sulfate Anhydrous, Sparteine
Molecular FormulaC15H38N2O9S
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESC1CCN2CC3CC(C2C1)CN4C3CCCC4.OS(=O)(=O)O
InChIInChI=1S/C15H26N2.H2O4S.5H2O/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-5(2,3)4;;;;;/h12-15H,1-11H2;(H2,1,2,3,4);5*1H2/t12-,13-,14-,15+;;;;;;/m1....../s1
InChIKeyWNSDDGBLIALDPB-HTZKOJAYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sparteine Sulfate: Sodium Channel Blocker and Oxytocic Agent


Sparteine Sulfate (CAS 6160-12-9), the sulfate salt form of the naturally occurring quinolizidine alkaloid (−)-sparteine, is a Class 1a antiarrhythmic agent and sodium channel blocker [1]. It is also employed as an oxytocic agent, historically used to induce or augment labor [2]. Beyond its classic pharmacological roles, the compound has demonstrated activity as an inhibitor of the human HDAC6 enzyme and possesses the ability to chelate divalent cations such as calcium and magnesium [3]. This profile makes it a valuable tool for investigating ion channel physiology, endocrine secretion, and novel therapeutic targets.

1
Sodium channel blockade study fit (cardiac myocyte assays)
2
Uterine contractility research context (prolonged, ergot-like profile)
3
Antimicrobial screening context (M. tuberculosis, including MDR strains)

Unsubstitutability of Sparteine Sulfate


Substitution among Class 1a antiarrhythmic agents or other sodium channel blockers is not straightforward due to significant differences in their potency, hemodynamic impact, and auxiliary pharmacological actions. For instance, the ratio of sodium channel blockade to negative inotropic effect varies considerably across this class, with Sparteine exhibiting a unique profile [1]. Furthermore, the specific efficacy and toxicity profiles in different models, such as the anti-aconitine potency ranking, place Sparteine in a distinct position relative to comparators like quinidine, ajmaline, and lidocaine [2]. These quantitative differences underscore the need for careful, evidence-based selection for specific research or clinical applications.

Profile Na+ channel block-to-negative inotropy ratio differs across Class 1a agents; Sparteine’s reported ratio may not transfer to quinidine or lidocaine.
Potency Antiarrhythmic potency ranking varies significantly among antifibrillatory agents; rank order observed in aconitine models may not hold in other arrhythmia contexts.
Model Efficacy-toxicity profiles are model-specific; direct substitution with ajmaline, propranolol, or lidocaine requires endpoint review.

Sparteine Sulfate vs. Key Comparators


Superior Sodium Channel Blockade vs. BRB-I-28

Sparteine exhibits 2.1-fold higher potency for blocking cardiac sodium channels compared to its structural analog, BRB-I-28. In whole-cell patch-clamp studies on rat myocytes, Sparteine reduced Na+ current with an EC50 of 110 μM, whereas BRB-I-28 required a concentration of 230 μM to achieve the same effect [1]. This indicates Sparteine's more potent interaction with the channel's inactivation state.

Sodium channel EC50
Head-to-head
Sparteine EC50 110 µM vs. BRB-I-28 EC50 230 µM (2.1-fold)
Reported higher potency context vs. structural analog
Whole-cell patch-clamp on rat cardiac myocytes
Cardiac Electrophysiology Sodium Channel Blocker Antiarrhythmic

Reduced Negative Inotropy vs. Quinidine

Sparteine demonstrates a more favorable ratio of sodium channel blocking potency to negative inotropic effect compared to quinidine. In isolated guinea-pig papillary muscle, the ratio of the molar concentration for 50% reduction in Vmax (sodium channel blockade) to 50% reduction in force of contraction was 0.23 for Sparteine, indicating a stronger channel block relative to its depressant effect on contractility. While a direct ratio for quinidine is not provided in the same source, the study notes that other Class 1 agents like quinidine produce a larger negative inotropic effect than can be explained by sodium channel block alone [1].

Na+ block/inotropy ratio
Cross-study comparable
Ratio 0.23 (Sparteine)
Lower inotropic impact context vs. quinidine (class inference)
Isolated guinea-pig papillary muscle, 1 Hz
Cardiac Safety Negative Inotropy Sodium Channel

Antiarrhythmic Potency Ranking Among Antifibrillatory Agents

In an anesthetized rat model of aconitine-induced arrhythmia, Sparteine's antiarrhythmic potency was ranked third out of eight tested agents, placing it between propranolol and brufacaine. Its potency was quantified by its anti-aconitine ED50, the dose required to increase the arrhythmic dose of aconitine by 50%. The potency order was ajmaline > propranolol > Sparteine > brufacaine > quinidine > lidocaine > phenytoin > procainamide [1]. This provides a clear, quantitative benchmark for its antifibrillatory efficacy relative to other commonly used antiarrhythmics.

Antiarrhythmic potency rank
Head-to-head comparison
Ranked 3rd of 8 agents (ED50)
Reported rank within tested set; positions between propranolol and brufacaine
Aconitine-induced arrhythmia in anesthetized rats
Antiarrhythmic Aconitine Arrhythmia Potency Ranking

Uterine Contractility Duration vs. Oxytocin

Sparteine sulfate's effect on uterine contractility is differentiated from oxytocin by its duration of action and overall effect pattern. In studies on human pregnancy, intramuscular administration of 150 mg Sparteine sulfate produced a mildly oxytocic effect that, in its duration and contractility pattern, more closely resembled ergot preparations than oxytocin [1]. This contrasts with oxytocin, which typically has a shorter duration of action and a different effect on the coordination of contractions.

Oxytocic duration
Cross-study comparable
Resembles ergot alkaloids; oxytocin shows shorter duration, different pattern
Reported duration-pattern context; supports uterine contractility research
Intramuscular administration in human pregnancy study
Oxytocic Agent Uterine Contractility Obstetrics Research

Antimycobacterial Activity Against Drug-Resistant M. tuberculosis

Sparteine sulfate demonstrates in vitro bactericidal activity against multiple strains of Mycobacterium tuberculosis, including multidrug-resistant (MDR) variants. Using the Microscopic-Observation Drug-Susceptibility (MODS) assay, concentrations of 25, 50, and 100 mM of Sparteine sulfate prevented the development of colony-forming units in all four tested ATCC strains: susceptible, isoniazid-resistant, rifampicin-resistant, and MDR [1]. This suggests a potential for further exploration as a scaffold for novel anti-tuberculosis agents.

M. tuberculosis growth
Class-level inference
No CFU at ≥25 mM (MODS assay)
Supports antimicrobial screening context against MDR strains
In vitro MODS assay, 4 ATCC M. tuberculosis strains
Antimicrobial Tuberculosis Drug Resistance

Research Applications of Sparteine Sulfate


Cardiac Electrophysiology Studies

Sparteine Sulfate is an ideal tool for cardiac electrophysiology research. Its potent sodium channel blockade (EC50 = 110 μM) [1] and a more favorable sodium channel block-to-negative inotropy ratio (0.23) [2] compared to other Class 1a agents like quinidine, allows for focused investigation of sodium channel contributions to action potential morphology with reduced confounding contractility depression. This makes it suitable for in vitro studies using isolated myocytes or papillary muscles.

In Vivo Antiarrhythmic and Hemodynamic Assessment

With a defined rank in antiarrhythmic potency among eight antifibrillatory agents [3] and a quantifiable impact on cardiac output (18% reduction at anti-aconitine ED50) [4], Sparteine Sulfate serves as a well-characterized reference compound for in vivo models of cardiac arrhythmia. Its distinct hemodynamic profile, which differs from agents like lidocaine and quinidine, makes it valuable for studies that require a nuanced understanding of drug-induced cardiovascular changes.

Uterine Contractility and Oxytocic Research

For studies on uterine smooth muscle physiology, Sparteine Sulfate provides a distinct oxytocic profile. Its prolonged duration of action and ergot-like effect on contractility [5] contrast with the rapid, coordinated contractions induced by oxytocin. This makes it a useful comparative agent for dissecting different signaling pathways and contractile mechanisms in uterine tissue.

Antituberculosis Drug Discovery

Given its demonstrated in vitro activity against drug-resistant strains of Mycobacterium tuberculosis [6], Sparteine Sulfate represents a promising starting point for medicinal chemistry efforts. It can be used as a positive control or as a scaffold for the development of novel anti-mycobacterial agents, particularly those targeting multi-drug resistant pathogens.

Application
Selection Property
Validation Focus
Cardiac electrophysiology research
Sodium channel blockade context
Inotropy-endpoint comparison
In vivo arrhythmia model studies
Antiarrhythmic potency rank
Hemodynamic model-response context
Uterine contractility research
Oxytocic duration profile
Contractility pattern interpretation
Anti-tuberculosis screening
Antimycobacterial screening context
MDR strain susceptibility review

Technical Documentation Hub

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42 linked technical documents
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